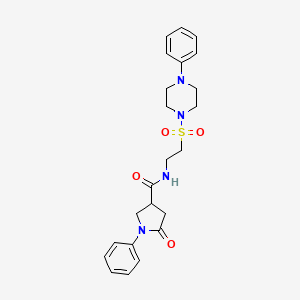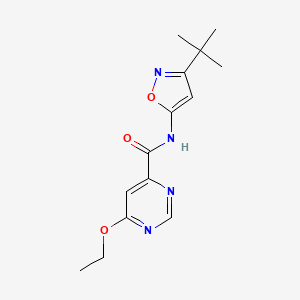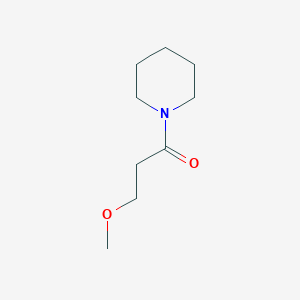
5-oxo-1-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re asking about is a complex organic molecule that contains a pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a phenylpiperazinyl group and a sulfonyl group, which are common functional groups in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrrolidine ring, the phenylpiperazinyl group, and the sulfonyl group. The structure would also be influenced by the stereochemistry of the molecule, as the pyrrolidine ring is stereogenic .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For example, the pyrrolidine ring could undergo reactions typical of nitrogen-containing heterocycles .Wissenschaftliche Forschungsanwendungen
- Mechanism : It selectively inhibits acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain, which can temporarily relieve symptoms and reduce memory impairment .
- Activity : This derivative, along with (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide, exhibits anti-inflammatory and analgesic activities. The ulcerogenic index is favorable compared to indomethacin and celecoxib .
- Screening : The compound and its derivatives were screened against human recombinant alkaline phosphatase enzymes, including tissue-nonspecific alkaline phosphatase (h-TNAP), intestinal alkaline phosphatase (h-IAP), placental alkaline phosphatase (h-PLAP), and germ cell alkaline phosphatase (h-GCAP) .
- Kinetics : It acts as a mixed-type inhibitor (competitive and non-competitive) against AChE, making it a promising lead compound for AD drug development .
- Cognition Enhancement : Modulating acetylcholine levels may enhance cognitive functions in various contexts .
Alzheimer’s Disease (AD) Treatment
Anti-Inflammatory and Analgesic Properties
Alkaline Phosphatase Inhibition
Lead Compound for AD Drug Development
Other Potential Neurological Disorders
Drug Design and Optimization
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-oxo-1-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S/c28-22-17-19(18-27(22)21-9-5-2-6-10-21)23(29)24-11-16-32(30,31)26-14-12-25(13-15-26)20-7-3-1-4-8-20/h1-10,19H,11-18H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHJPGFRWPSTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-phenyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2653765.png)
![N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2653767.png)
![6-chloro-N-[2-(2-phenyl-1,3-oxazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2653769.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2653774.png)

![(3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]pent-3-en-2-one](/img/structure/B2653777.png)
![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2653779.png)

![6-Cyclopropyl-2-[[1-[4-(dimethylamino)benzoyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2653781.png)



![3-benzyl-N-cycloheptyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2653787.png)